N-Acetyl-D-mannosamine hydrate is a significant compound in biochemical research, particularly known for its role as a precursor in the biosynthesis of N-acetylneuraminic acid, a crucial component of glycoproteins and glycolipids. This compound is classified as an aldohexose, specifically a 2-acetamido-2-deoxymannose, where the hydroxyl group at position 2 is replaced by an N-acetyl group. Its chemical formula is with a molecular weight of approximately 239.22 g/mol .
N-Acetyl-D-mannosamine hydrate can be sourced from various suppliers and is produced through both synthetic and industrial processes. It is classified under carbohydrates and more specifically as an amino sugar due to the presence of the acetamido group. The compound is commonly used in research settings, particularly in studies related to glycosylation and enzyme characterization .
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and concentrations of reactants to ensure high yields and purity. For example, during base catalyzed epimerization, maintaining an optimal pH is crucial for achieving the desired conversion rate without degrading the substrate .
N-Acetyl-D-mannosamine hydrate features a specific molecular structure characterized by its hydroxyl groups and acetamido group. The structural formula can be represented as follows:
N-Acetyl-D-mannosamine participates in several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions. For instance, using specific oxidizing agents can lead to selective modifications that are useful in synthesizing derivatives for further applications in research .
N-Acetyl-D-mannosamine functions primarily as a substrate for enzymes involved in glycosylation processes. Its conversion into N-acetylneuraminic acid is critical for forming sialic acids, which are essential components of cell surface glycoproteins that influence cellular interactions and signaling pathways.
The enzymatic pathway involving N-Acetyl-D-mannosamine typically includes:
This mechanism highlights its role in cellular communication and stability of protein structures .
Relevant analyses such as Fourier-transform infrared spectroscopy (FTIR) confirm its identity and purity .
N-Acetyl-D-mannosamine hydrate has diverse applications across various fields:
The de novo biosynthesis of ManNAc initiates in the cytoplasmic compartment, with uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) as the primary substrate. UDP-GlcNAc, derived from glucose through the hexosamine biosynthetic pathway (HBP), undergoes stereochemical inversion at the C-2 position catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). This epimerase domain (residues 1–378 in humans) flips the orientation of the C-2 acetamido group, converting UDP-GlcNAc into ManNAc while retaining the UDP moiety transiently [1] [4].
Table 1: Key Intermediates in ManNAc Biosynthesis
Intermediate | Enzyme Involved | Cellular Compartment | Product |
---|---|---|---|
UDP-GlcNAc | GFAT (L-glutamine:D-fructose-6P aminotransferase) | Cytoplasm | Precursor for epimerization |
ManNAc | GNE epimerase domain | Cytoplasm | Free ManNAc |
ManNAc-6-phosphate | GNE kinase domain | Cytoplasm | Activated for Neu5Ac synthesis |
Neu5Ac-9-phosphate | N-acetylneuraminate-9-phosphate synthase | Cytoplasm | Phosphorylated sialic acid |
The GNE epimerase reaction constitutes the rate-limiting step in sialic acid biosynthesis due to its intrinsically slow catalytic turnover (k~cat~ ≈ 0.1 s⁻¹). This enzyme is allosterically regulated by downstream metabolites—notably cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac)—which binds its allosteric site to inhibit epimerase activity under high sialic acid conditions [1] [4]. Genetic mutations disrupting GNE functionality underlie rare myopathies, emphasizing its non-redundant role in maintaining cellular ManNAc pools [1].
ManNAc serves as the first committed precursor for Neu5Ac biosynthesis. Following phosphorylation by the GNE kinase domain to yield ManNAc-6-phosphate, this intermediate condenses with phosphoenolpyruvate (PEP) via the enzyme N-acetylneuraminate-9-phosphate synthase. The product, Neu5Ac-9-phosphate, undergoes dephosphorylation to form free Neu5Ac [1] [4] [6]. Alternatively, ManNAc can directly condense with pyruvate via N-acetylneuraminic acid aldolase (Neu5Ac lyase; E.C. 4.1.3.3) in a reversible, non-phosphorylating pathway:
$$\text{ManNAc + Pyruvate} \rightleftharpoons \text{Neu5Ac}$$
This aldolase-catalyzed reaction operates near equilibrium (K~eq~ ≈ 1) but favors Neu5Ac synthesis when driven by pyruvate excess (7 equivalents yield >90% conversion) [4]. The enzyme exhibits notable substrate promiscuity, accepting ManNAc analogs with modifications at C-6 (e.g., N-azidoacetyl, N-levulinyl) for metabolic glycoengineering applications [4] [7].
Table 2: Substrate Specificity of Neu5Ac Aldolase Toward ManNAc Analogs
ManNAc Analog | R1 Group | R2 Group | Relative Activity (%) |
---|---|---|---|
Natural substrate | -CH₂OH | -NHAc | 100 |
6-Azido derivative | -CH₂N₃ | -NHAc | 78 |
N-Glycolyl variant | -CH₂OH | -NHCOCH₂OH | 65 |
6-Deoxy derivative | -CH₃ | -NHAc | 42 |
In biotechnological contexts, feeding cultured cells (e.g., CHO, HEK293) with ManNAc hydrate enhances sialylation of recombinant glycoproteins. This improves therapeutic efficacy by prolonging serum half-life and reducing immunogenicity—critical for monoclonal antibodies and erythropoietin analogs [1] [9].
Sialic acid biosynthesis is tightly regulated via allosteric feedback inhibition at the GNE epimerase step. The nuclear enzyme CMP-Neu5Ac synthetase activates Neu5Ac to form CMP-Neu5Ac, the nucleotide-sugar donor used by Golgi-resident sialyltransferases. Accumulated CMP-Neu5Ac binds the allosteric site of GNE epimerase, inducing conformational changes that suppress UDP-GlcNAc-to-ManNAc conversion [1] [4]. This prevents wasteful Neu5Ac overproduction when cellular sialylation is sufficient.
In bacteria like Escherichia coli K92, a homologous regulatory loop exists: ManNAc-6-phosphate (derived from exogenous ManNAc uptake) inhibits Neu5Ac lyase, reducing capsular polysialic acid (PA) synthesis by ≤90% [2]. This inhibition is growth-phase-dependent, peaking when ManNAc is supplied before logarithmic growth. Such microbial feedback underscores the evolutionary conservation of sialometabolic control.
Table 3: Regulatory Checkpoints in Sialic Acid Metabolism
Inhibitor | Target Enzyme | Organism | Biological Consequence |
---|---|---|---|
CMP-Neu5Ac | UDP-GlcNAc 2-epimerase (GNE) | Mammals | Limits ManNAc/Neu5Ac synthesis |
ManNAc-6-phosphate | Neu5Ac lyase | E. coli | Reduces polysialic acid capsule |
UDP-GlcNAc | GFAT (HBP enzyme) | Mammals | Controls hexosamine pathway flux |
Pathological dysregulation occurs in GNE myopathy (hereditary inclusion body myopathy), where mutant GNE exhibits reduced epimerase activity, causing muscle protein hyposialylation. Similarly, glomerular kidney diseases (e.g., FSGS, MCD) correlate with insufficient sialylation of podocyte glycoproteins. Therapeutic ManNAc supplementation aims to bypass defective GNE by providing exogenous precursor [1] [6].
Concluding Perspectives
N-Acetyl-D-mannosamine hydrate occupies a pivotal metabolic intersection as the gateway to sialoglycan diversity. Its synthesis via GNE epimerase, enzymatic conversion to Neu5Ac, and integration into feedback loops highlight its role as a rheostat for cellular sialylation. Ongoing research explores engineered ManNAc analogs and enzyme variants to modulate sialic acid production—with implications for glycoprotein therapeutics, antiviral strategies (targeting viral sialidases), and rare disease management [4] [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7